molecular formula C23H19ClFN3 B11463316 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

3-(4-Chlorophenyl)-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11463316
M. Wt: 391.9 g/mol
InChI Key: ATZOHOUDCRYDQR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by the presence of chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 4-chlorobenzaldehyde and 4-fluorobenzaldehyde.

    Cyclization Reaction: These intermediates undergo a cyclization reaction with appropriate reagents to form the pyrazoloquinazoline core structure.

    Substitution Reactions:

The reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and fluorophenyl positions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Material Science: It is explored for its use in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone
  • 4-Chloro-2-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-pyrazolo[1,5-a]quinazoline

Uniqueness

3-(4-Chlorophenyl)-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is unique due to its specific substitution pattern and tetrahydro modification, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19ClFN3

Molecular Weight

391.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C23H19ClFN3/c1-14-21(15-6-10-17(24)11-7-15)23-26-22(16-8-12-18(25)13-9-16)19-4-2-3-5-20(19)28(23)27-14/h6-13H,2-5H2,1H3

InChI Key

ATZOHOUDCRYDQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(CCCC3)C(=NC2=C1C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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